4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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Overview
Description
4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a complex organic compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenating agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Phenyl Acetate: The final step involves coupling the thiadiazole derivative with phenyl acetate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It activates caspase-dependent pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but different functional groups.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but different core structure.
Uniqueness
4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to its combination of a trifluoromethyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to induce apoptosis via caspase activation sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H8F3N3O3S |
---|---|
Molecular Weight |
331.27 g/mol |
IUPAC Name |
[4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C12H8F3N3O3S/c1-6(19)21-8-4-2-7(3-5-8)9(20)16-11-18-17-10(22-11)12(13,14)15/h2-5H,1H3,(H,16,18,20) |
InChI Key |
HKXUSPFRDQNTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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